molecular formula C12H20N4O2 B13329043 tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B13329043
M. Wt: 252.31 g/mol
InChI Key: WSJHAZAHEKSJMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, producing the desired compound under mild conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-tumor, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy and safety profiles .

Mechanism of Action

The mechanism of action for tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
  • 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones
  • 4-amino-6-tert-butyl-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness: tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate stands out due to its specific pyrazolo[1,5-a]pyrazine core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7,13H2,1-4H3

InChI Key

WSJHAZAHEKSJMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)N)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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